ETHYL 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE
Overview
Description
ETHYL 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 3-chloro-4-fluoroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE typically involves the reaction of ethyl 3-aminopropanoate with 3-chloro-4-fluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Substitution: The chloro and fluoro substituents on the aniline ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aniline moiety can form hydrogen bonds and π-π interactions with active sites of enzymes, potentially inhibiting their activity. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- ETHYL 2-(3-CHLORO-4-FLUOROANILINO)-3,3,3-TRIFLUORO-2-[(3-PYRIDYLCARBONYL)AMINO]PROPANOATE
- ETHYL 2-(3-CHLORO-4-FLUOROANILINO)-3,3,3-TRIFLUORO-2-[(2-FURYLCARBONYL)AMINO]PROPANOATE
Comparison:
- ETHYL 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and binding properties.
- The presence of different substituents (e.g., pyridylcarbonyl or furylcarbonyl) in similar compounds can lead to variations in their chemical behavior and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-[(3-chloro-4-fluorophenyl)carbamoylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3/c1-2-19-11(17)5-6-15-12(18)16-8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQWFNGKELALDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=CC(=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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